REACTION_SMILES
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[CH3:38][CH2:39][O:40][C:41](=[O:42])[CH3:43].[CH:1](=[O:2])[OH:3].[CH:4]1([O:9][c:10]2[cH:11][c:12]([O:18][C:19]([c:20]3[cH:21][cH:22][cH:23][cH:24][cH:25]3)([c:26]3[cH:27][cH:28][cH:29][cH:30][cH:31]3)[c:32]3[cH:33][cH:34][cH:35][cH:36][cH:37]3)[n:13][cH:14][c:15]2[O:16][CH3:17])[CH2:5][CH2:6][CH2:7][CH2:8]1>>[CH2:1]([OH:3])[c:12]1[cH:11][c:10]([O:9][CH:4]2[CH2:5][CH2:6][CH2:7][CH2:8]2)[c:15]([O:16][CH3:17])[cH:14][n:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=CO
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Name
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COc1cnc(OC(c2ccccc2)(c2ccccc2)c2ccccc2)cc1OC1CCCC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cnc(OC(c2ccccc2)(c2ccccc2)c2ccccc2)cc1OC1CCCC1
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Name
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Type
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product
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Smiles
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COc1cnc(CO)cc1OC1CCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |